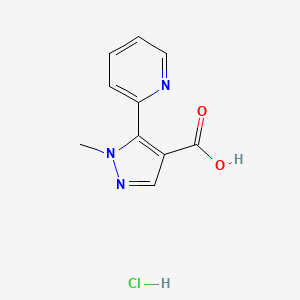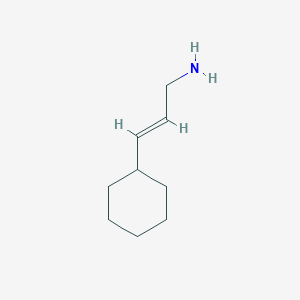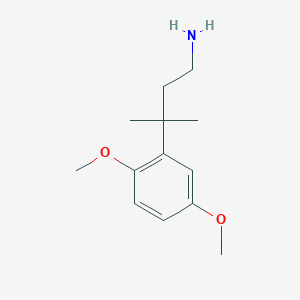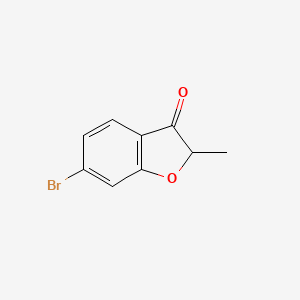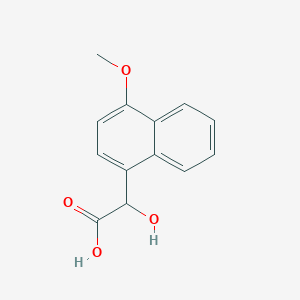
2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid is an organic compound belonging to the class of naphthalene derivatives This compound is characterized by the presence of a hydroxyl group and a methoxy group attached to a naphthalene ring, along with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-1-naphthol and bromoacetic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl alcohols.
Aplicaciones Científicas De Investigación
2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-2-(4-methoxy-1-naphthyl)acetic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or scavenging of free radicals.
Comparación Con Compuestos Similares
- 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic Acid
- 6-Methoxy-1-naphthylacetic Acid
- 7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid
Comparison:
- 2-Hydroxy-2-(2-hydroxy-1-naphthyl)acetic Acid: Similar in structure but with a hydroxyl group at a different position, leading to different reactivity and biological activity.
- 6-Methoxy-1-naphthylacetic Acid: Contains a methoxy group at a different position, affecting its chemical properties and applications.
- 7-Hydroxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic Acid: A reduced form of naphthalene with different chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12O4 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-hydroxy-2-(4-methoxynaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C13H12O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7,12,14H,1H3,(H,15,16) |
Clave InChI |
PSUIUSGFUHPCTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C2=CC=CC=C21)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



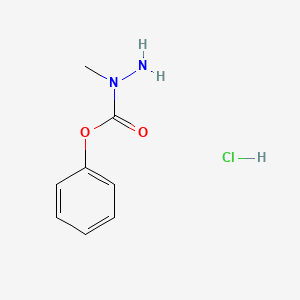

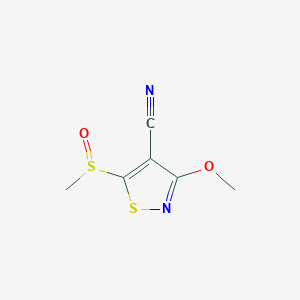

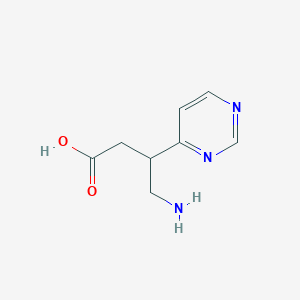
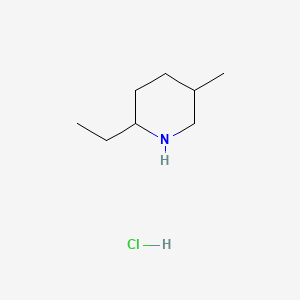
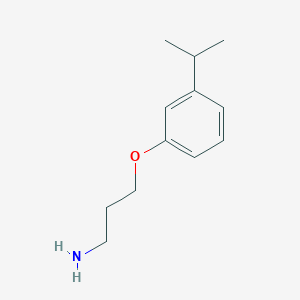
![3-[(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B13591050.png)
